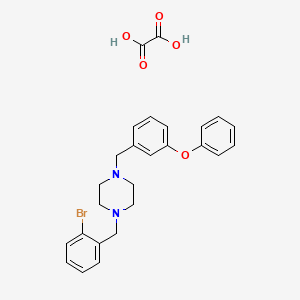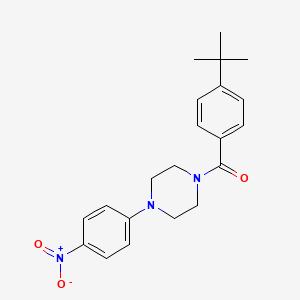
2-(4-iodophenoxy)ethyl phenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-iodophenoxy)ethyl phenylcarbamate, also known as IPC, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of protein kinase C (PKC), which is a family of enzymes that are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis.
作用机制
2-(4-iodophenoxy)ethyl phenylcarbamate works by binding to the regulatory domain of PKC, which prevents the enzyme from being activated by diacylglycerol and other activators. This inhibition of PKC activity leads to a decrease in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects:
2-(4-iodophenoxy)ethyl phenylcarbamate has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a PKC inhibitor, 2-(4-iodophenoxy)ethyl phenylcarbamate has been shown to inhibit the activity of other enzymes, such as protein kinase A and cyclic AMP phosphodiesterase. 2-(4-iodophenoxy)ethyl phenylcarbamate has also been shown to affect the expression of various genes, including those involved in cell cycle regulation, apoptosis, and angiogenesis.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-iodophenoxy)ethyl phenylcarbamate in lab experiments is its specificity for PKC inhibition. This allows researchers to study the role of PKC in various cellular processes without the interference of other enzymes. However, one limitation of using 2-(4-iodophenoxy)ethyl phenylcarbamate is its low solubility in water, which can make it difficult to use in some experimental systems.
未来方向
There are several future directions for research on 2-(4-iodophenoxy)ethyl phenylcarbamate. One area of interest is the development of more potent and selective PKC inhibitors based on the 2-(4-iodophenoxy)ethyl phenylcarbamate structure. Another area of research is the identification of new cellular targets for 2-(4-iodophenoxy)ethyl phenylcarbamate, which could lead to the development of new therapeutic agents for cancer and other diseases. Additionally, further studies are needed to explore the potential side effects of 2-(4-iodophenoxy)ethyl phenylcarbamate and its safety for human use.
合成方法
The synthesis of 2-(4-iodophenoxy)ethyl phenylcarbamate involves the reaction of 4-iodophenol with 2-(chloromethyl)oxirane to form 2-(4-iodophenoxy)ethyl chloride. This intermediate is then reacted with phenyl isocyanate to form 2-(4-iodophenoxy)ethyl phenylcarbamate. The overall yield of this synthesis method is around 40%.
科学研究应用
2-(4-iodophenoxy)ethyl phenylcarbamate has been used extensively in scientific research as a PKC inhibitor. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. 2-(4-iodophenoxy)ethyl phenylcarbamate has also been used to study the role of PKC in various cellular processes, such as cell migration, invasion, and angiogenesis.
属性
IUPAC Name |
2-(4-iodophenoxy)ethyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO3/c16-12-6-8-14(9-7-12)19-10-11-20-15(18)17-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPZQFVUZZRNRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCOC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5406581 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-chloro-3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B4926122.png)
![3-[2-(ethoxyamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4926131.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4926142.png)
![(2-oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-methyl-1,2,5-oxadiazol-3-yl)methanone]](/img/structure/B4926146.png)
![1-[(7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)methyl]piperidine](/img/structure/B4926161.png)
![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B4926162.png)


![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide](/img/structure/B4926186.png)
![N-ethyl-4-{5-[(phenylacetyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B4926191.png)
![N-(3-chlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4926194.png)

![4-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4926206.png)